molecular formula C8H10BF4N3 B1242809 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate CAS No. 59016-56-7

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate

Cat. No.: B1242809
CAS No.: 59016-56-7
M. Wt: 234.99 g/mol
InChI Key: MBLVMDCQDCVKNE-UHFFFAOYSA-N
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Description

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C8H10BF4N3 and its molecular weight is 234.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Design and Nonlinear Optics

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate has been explored in molecular design, particularly in derivatives of 1-methyl-4-(2-(4-(dimethylamino)phenyl)ethynyl)pyridinium (DAS). Research has shown its potential in enhancing hyperpolarizability β and decreasing optical loss, making it relevant in the field of second-order nonlinear optics (Umezawa et al., 2003).

Charge-Transfer Complexes and Bond Formation

The compound forms charge-transfer complexes with various anions, leading to innovative molecular structures. Studies have investigated its interaction with the TCNQ radical anion, demonstrating its utility in creating novel dicationic salts through CC bond formation (Maas et al., 1990).

Vaccine Production

In the pharmaceutical industry, specifically in vaccine production, this compound has been used as an activating agent for polysaccharides. A method based on high-performance cation exchange chromatography has been established for monitoring its residue in vaccines, demonstrating its significance in ensuring vaccine safety and efficacy (Xiao, 2011).

Novel Complexes and Structural Analysis

The synthesis of unique complexes, such as the 4-(dimethylamino)pyridinium-substituted η3-cycloheptatrienide-Pd complex, has been reported. These complexes offer insight into the structural dynamics of pyridinium compounds and their potential applications in various fields of chemistry (Jandl et al., 2017).

Nucleophilic Reactions

Research has also delved into the nucleophilic reactions of pyridines and imidazoles with vinyl and aromatic halides. These reactions have been instrumental in understanding the behavior of pyridinium compounds in various chemical environments (Koch et al., 1993).

Mechanism of Action

Target of Action

The primary targets of CDAP are protein sulfhydryl groups and polysaccharides . CDAP is used as a cyanylation reagent for protein sulfhydryl groups, and it also activates polysaccharides .

Mode of Action

CDAP interacts with its targets by cyanylation . This process involves the addition of a cyano group (-CN) to protein sulfhydryl groups, which can lead to changes in the protein’s structure and function . CDAP also activates polysaccharides, preparing them for further reactions .

Biochemical Pathways

CDAP affects the biochemical pathways involving protein-polysaccharide conjugation . By cyanylating protein sulfhydryl groups and activating polysaccharides, CDAP facilitates the formation of protein-polysaccharide conjugates . These conjugates play crucial roles in various biological processes, including immune response .

Pharmacokinetics

It’s known that cdap is soluble in water and acetonitrile , which could influence its bioavailability.

Result of Action

The action of CDAP leads to the formation of protein-polysaccharide conjugates . These conjugates are significant in biochemical research and vaccine development, as they can enhance immune responses .

Action Environment

CDAP works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9), making it versatile for various antigens . It should be stored at room temperature and kept away from oxidizing agents and heat . These environmental factors can influence CDAP’s action, efficacy, and stability .

Safety and Hazards

This compound is toxic if swallowed, harmful if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas and in conditions avoiding moisture and heat .

Future Directions

Given its unique properties and applications in biochemical research, particularly in the conjugation of proteins and polysaccharides, 1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate is likely to continue to be a valuable tool in the development of effective vaccines and immunological reagents .

Biochemical Analysis

Biochemical Properties

1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate plays a crucial role in biochemical reactions, primarily as a cyanylation reagent for protein sulfhydryl groups. It is used to prepare protein-polysaccharide conjugates, which are essential for vaccine research. This compound interacts with various biomolecules, including proteins and polysaccharides, by forming covalent bonds with sulfhydryl groups. This interaction is vital for the conjugation of lipopolysaccharides while retaining their endotoxic activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It rapidly activates polysaccharides, such as TI-2 antigens, which are crucial for immune responses. This activation enhances the conjugation of proteins to polysaccharides, leading to the development of effective conjugate vaccines . The compound’s ability to operate at different pH levels (pH 7-10) makes it versatile for various cellular environments .

Molecular Mechanism

The molecular mechanism of this compound involves its reactive nature under acidic conditions, which provides an advantage over other sulfhydryl labeling agents. This compound avoids potential thiol-disulfide exchange, making it a unique cystine-labeling reagent . It forms covalent bonds with protein sulfhydryl groups, facilitating the preparation of protein-polysaccharide conjugates. This interaction is essential for the activation of polysaccharide resins and the conjugation of lipopolysaccharides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and minimal side reactions, making it easier to use compared to other reagents like cyanogen bromide . Its polysaccharide activation efficiency is optimal at pH 9-10, and it can be employed under mildly alkaline conditions (pH 7-9) for direct conjugation of proteins to activated polysaccharides . Long-term studies have shown that the compound retains its efficacy in inducing high antibody levels, making it invaluable for vaccine development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively activates polysaccharides and facilitates protein conjugation, leading to enhanced immune responses . At high doses, there may be potential toxic or adverse effects, although the compound is considered less toxic compared to cyanogen bromide

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and polysaccharide conjugation. It interacts with enzymes and cofactors that facilitate the cyanylation of protein sulfhydryl groups . This interaction is crucial for the preparation of protein-polysaccharide conjugates, which are essential for vaccine research and biochemical analysis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to operate at different pH levels enhances its versatility in various cellular environments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity and function . The compound’s unique properties make it an essential tool for biochemical research and vaccine development .

Properties

IUPAC Name

4-(dimethylamino)pyridin-1-ium-1-carbonitrile;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.BF4/c1-10(2)8-3-5-11(7-9)6-4-8;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVMDCQDCVKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN(C)C1=CC=[N+](C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432275
Record name 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59016-56-7
Record name 1- Cyano-4-(dimethylamino)pyridinium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059016567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-4-(dimethylamino)pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyano-4-(dimethylamino)pyridinium Tetrafluoroborate
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Record name 1-CYANO-4-(DIMETHYLAMINO)PYRIDINIUM TETRAFLUOROBORATE
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Synthesis routes and methods

Procedure details

This example describes a generalized method for making insulin-glycogen conjugates using cyanodimethylamino-pyridinium tetrafluoroborate (CDAP) as a coupling agent. This synthesis was used to prepare various insulin-glycogen conjugates that are described in later Examples. The inventors have found that this method produces increased insulin loading as compared to the CNBr method of Example 2. Briefly, 8.0 g of glycogen is dissolved in 160 ml of 25 mM HEPES, 0.15 M NaCl, pH 9.0. 2.4-12.0 mL of a 1.0M CDAP solution in DMSO is added dropwise to the glycogen solution at 0° C. After stirring for 1 minute, a volume equal to that of the CDAP solution consisting of 0.2M triethylamine (TEA) is added dropwise over one minute. At this time, the pH of the reaction solution is adjusted to 9.0 using 1.2N HCl. Then, 80-2000 ml of a 10 mg/ml insulin solution in a 20 mM HEPES (pH 9.0) solution is added over the next three minutes and the pH adjusted again to 9.0 using 0.3N NaOH. Finally, in some cases 1.6 ml of a 100 mg/ml glycine solution in 100 mM HEPES buffer containing 0.15M NaCl (pH 9.0) can be added. In other cases, amine-functionalized sugars such as mannosamine, glucosamine, and other glucose or mannose-containing sugars. The inventors have found that the addition of the glycine step increases the solubility of the conjugate. The entire reaction mixture is slowly stirred at room temperature overnight.
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